3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6-4-1-2-13-3-5(4)11-12-6/h1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJBKVPDGFHFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=NN2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679181 | |
| Record name | 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022931-48-1 | |
| Record name | 1,4,5,7-Tetrahydro-3-(trifluoromethyl)pyrano[3,4-c]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022931-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a trifluoromethyl-substituted hydrazine with a suitable diketone or ketoester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate (CAS 1630096-71-7)
- Substituent : Replaces the -CF₃ group with an ethyl carboxylate (-COOEt) at the 3-position.
- Molecular Formula : C₉H₁₂N₂O₃ (MW: 196.2 g/mol) .
- Key Differences :
- The electron-withdrawing -CF₃ group in the target compound likely increases electrophilic deactivation compared to the electron-deficient ester group, altering reactivity in substitution reactions.
- The ethyl carboxylate may improve aqueous solubility due to polar ester functionality, whereas -CF₃ enhances lipid membrane permeability .
3-(Trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 347361-46-0)
- Core Structure : Cyclopentane ring fused to pyrazole (vs. pyran in the target compound).
- Molecular Formula : C₇H₇F₃N₂ (MW: 176.14 g/mol) .
- The smaller cyclopentane ring may introduce steric strain, affecting conformational stability and intermolecular interactions .
Physicochemical Properties
*Note: The target compound’s formula is inferred as C₈H₉F₃N₂O based on structural similarity to the cyclopenta analog with an added oxygen atom.
Research Findings and Gaps
- Limited direct data on the target compound necessitate extrapolation from analogs. The cyclopenta analog (CAS 347361-46-0) lacks solubility data, highlighting a research gap for pyrano-pyrazole derivatives .
Q & A
Q. What are the common synthetic routes for 3-(trifluoromethyl)pyrano[3,4-c]pyrazole derivatives, and how are their structures validated?
The synthesis of trifluoromethylated pyrano-pyrazole derivatives typically involves cyclocondensation or fluorination strategies. Key methods include:
- Cyclocondensation : Using arylaldehydes and protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) to promote one-pot reactions under mild conditions, yielding 4H-pyrano[2,3-c]pyrazoles .
- Fluorination : Introducing trifluoromethyl groups via sulfur tetrafluoride (SF₄) to convert carboxylic acid groups into CF₃ moieties in pyrazole cores, enabling gram-scale synthesis .
- Hydrazine Condensation : Reacting ethyl trifluoro-oxobutanoate derivatives with arylhydrazines to form pyrazole rings, followed by cyclization .
Q. Structural Validation :
Q. How does the trifluoromethyl group influence the compound’s physicochemical and pharmacological properties?
The CF₃ group enhances:
- Lipophilicity : Increases membrane permeability, as shown by logP comparisons with non-fluorinated analogs .
- Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation, extending half-life in vitro .
- Target Affinity : Docking studies suggest CF₃ improves van der Waals interactions with hydrophobic enzyme pockets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
Q. What preliminary pharmacological activities have been reported for this compound class?
- Antifungal Potential : Molecular docking predicts inhibition of fungal lanosterol demethylase (Ki ≈ 8–12 nM) .
- MAO Inhibition : Pyrazole derivatives with fluorophenyl substituents show selective monoamine oxidase-B inhibition (IC₅₀: 0.2–5 µM) in vitro .
- Anticancer Screening : Pyrano-pyrazoles with methoxy/fluoro substituents exhibit moderate cytotoxicity (IC₅₀: 10–50 µM) in HeLa cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in CF₃-pyrano-pyrazole synthesis?
- Catalyst Screening : Ionic liquids (e.g., [TMBSED][TFA]₂) reduce reaction time (<2 hrs) vs. traditional acids (6–8 hrs) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SF₄-mediated fluorination efficiency by 30% .
- Temperature Control : Cyclocondensation at 60–80°C minimizes side products (e.g., aldol adducts) .
Q. How do computational docking predictions compare to experimental bioactivity data for this compound?
- Case Study : Docking against 14-α-demethylase (3LD6) predicted strong binding (ΔG = −9.2 kcal/mol), but in vitro antifungal assays showed weaker activity (MIC = 32 µg/mL). This discrepancy may arise from solvation effects or protein flexibility not modeled computationally .
- Mitigation : Cross-validate docking results with molecular dynamics simulations and free-energy perturbation calculations .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for CF₃-pyrano-pyrazoles?
- SAR Challenge : CF₃ analogs with electron-withdrawing groups (e.g., NO₂) show variable activity despite similar logP values.
- Approach :
Q. What fluorination techniques are most effective for introducing CF₃ groups into pyrazole cores?
Q. How can analogs be designed to enhance target selectivity while minimizing off-target effects?
- Scaffold Hybridization : Fuse pyrano-pyrazole with triazole/thiadiazole rings to engage multiple binding pockets (e.g., dual antifungal/anticancer activity) .
- Isosteric Replacement : Substitute CF₃ with CHF₂ or CCl₃ to modulate electronic effects without altering steric bulk .
- Proteomics Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target kinase interactions early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
